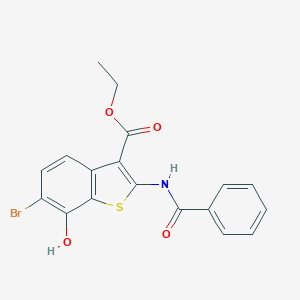![molecular formula C16H14BrNO2S B404681 2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-N-phenylacetamide](/img/structure/B404681.png)
2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-N-phenylacetamide is an organic compound that features a bromophenyl group, a sulfanyl group, and a phenylacetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-N-phenylacetamide typically involves the alkylation of sodium 4(5)-alkyl-6-oxo-1,6-dihydropyrimidine-2-thiolates with 2-bromo-1-(4-bromophenyl)ethan-1-one . This reaction is carried out under specific conditions to ensure the formation of the desired product. Another method involves the S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in an alkaline medium with 2-bromo-1-phenylethanone, followed by the reduction of the corresponding ketone .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to secondary alcohols.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-N-phenylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its biological activities.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The bromophenyl group and the sulfanyl group play crucial roles in its biological activity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-4-(trifluoromethyl)pyrimidin-4(3H)-one
- (±)-2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol
Uniqueness
2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-N-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C16H14BrNO2S |
|---|---|
Poids moléculaire |
364.3g/mol |
Nom IUPAC |
2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-N-phenylacetamide |
InChI |
InChI=1S/C16H14BrNO2S/c17-13-8-6-12(7-9-13)15(19)10-21-11-16(20)18-14-4-2-1-3-5-14/h1-9H,10-11H2,(H,18,20) |
Clé InChI |
OXAVRTSXGMRQAZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)CSCC(=O)C2=CC=C(C=C2)Br |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)CSCC(=O)C2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-[(3-chlorophenyl)carbamoyl]phenyl]-2-methylbenzamide](/img/structure/B404599.png)


![1-(4-bromophenyl)-5-(2-methoxyphenyl)-3-[2-(2-methoxyphenyl)vinyl]-4,5-dihydro-1H-pyrazole](/img/structure/B404604.png)
![[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-[(1,1,3-trioxo-1,2-benzothiazol-2-yl)methyl]cyanamide](/img/structure/B404607.png)






![7-(diethylamino)-3-{[4-(diethylamino)-2-hydroxybenzylidene]amino}-4-methyl-2H-chromen-2-one](/img/structure/B404622.png)
![N-[4-(dimethylamino)benzylidene]-N-(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)amine](/img/structure/B404623.png)
